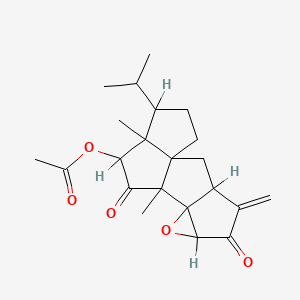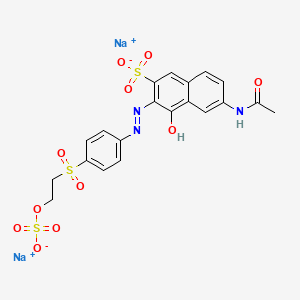
2,4-Diaminoethoxybenzene
概要
説明
2,4-Diaminoethoxybenzene (DAEB) is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and alcohol. DAEB has a molecular weight of 190.2 g/mol and a melting point of 115-117°C. It is a derivative of aniline and is used in the synthesis of various compounds, including pharmaceuticals, dyes, and other organic compounds.
科学的研究の応用
Engineering Hydrogen-Bonded Molecular Crystals
A study by Maly et al. (2007) in the "Journal of American Chemical Society" explored the engineering of hydrogen-bonded molecular crystals using derivatives of hexaphenylbenzene, which include 2,4-diaminoethoxybenzene. These compounds form noninterpenetrated three-dimensional networks built from sheets, highlighting their potential in the engineering of crystals with predetermined properties (Maly, Gagnon, Maris, & Wuest, 2007).
Synthesis of Energetic Materials
Siri and Braunstein (2005) reported in the "New Journal of Chemistry" the synthesis of a dinitroaromatic compound from 1,2-diaminobenzene, demonstrating the relevance of this compound derivatives in the creation of heat-resistant explosives. This study highlights the compound's role in synthesizing materials with increased thermal stability (Siri & Braunstein, 2005).
Plasmon-Driven Selective Reductions
Sun et al. (2014), in "Advanced Materials Interfaces," discussed the in-situ monitoring of plasmon-driven selective reduction of 2,4-dinitrobenzenethiol to 2,2′-diamino-dimercaptoazobenzene. This study showcases the application of this compound derivatives in ultrasensitive spectral analysis at the nano-scale, emphasizing its role in advanced materials science (Sun et al., 2014).
Synthesis and Properties of Novel Poly(amide-imide)s
Hsiao et al. (2005) in the "Journal of Polymer Research" investigated the synthesis and properties of novel Poly(amide-imide)s derived from 2,4-diaminotriphenylamine, a related compound. The study indicates the potential of these derivatives in creating materials with high thermal stability and solubility in various organic solvents (Hsiao, Yang, Chen, & Liou, 2005).
Development of a Colorimetric and Fluorescent Cu2+ Ion Probe
Hong et al. (2020) in "Inorganica Chimica Acta" developed a fluorescent probe based on 2′-hydroxy-2,4-diaminoazobenzene for detecting Cu2+ ions. This research highlights the use of this compound derivatives in environmental and biological monitoring, particularly in detecting metal ions in water samples and living cells (Hong et al., 2020).
作用機序
Mode of Action
Aromatic amines like this compound are known to undergo metabolic activation in the liver to form reactive intermediates . These intermediates can bind to DNA and proteins, leading to various cellular changes .
Pharmacokinetics
Aromatic amines are generally well-absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
生化学分析
Biochemical Properties
2,4-Diaminoethoxybenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can lead to the modulation of enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the proliferation and differentiation of certain cell types. It can alter the expression of genes involved in cell cycle regulation, leading to changes in cell growth and division . Additionally, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. For instance, this compound can bind to specific proteins, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as promoting cell growth and enhancing metabolic activity. At high doses, this compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range elicits a significant biological response, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation, leading to the formation of metabolites that participate in different biochemical processes. For instance, this compound can be metabolized by cytochrome P450 enzymes, resulting in the production of reactive intermediates that influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound can be transported across cell membranes by organic cation transporters, facilitating its entry into cells and subsequent distribution to target sites .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production
特性
IUPAC Name |
4-ethoxybenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHVJMJEWQQXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6219-69-8 (sulfate), 67801-06-3 (dihydrochloride), 68015-98-5 (sulfate (1:1)) | |
| Record name | 2,4-Diaminoethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005862771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80207333 | |
| Record name | 2,4-Diaminoethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5862-77-1 | |
| Record name | 2,4-Diamino-1-ethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5862-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diaminoethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005862771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diaminoethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIAMINOETHOXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BC329BNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,4-Diaminoethoxybenzene relate to its mutagenic activity?
A1: The study by [] explored the mutagenic potential of various monocyclic aromatic amines, including this compound. The researchers found a correlation between the size of the alkoxy substituent on the aromatic ring and the compound's mutagenicity. Specifically, as the alkoxy substituent (in this case, the ethoxy group) increased in size, the mutagenic response decreased in all tested Salmonella typhimurium strains (TA97, TA1537, and TA1538). While the exact mechanism behind this correlation wasn't determined in this study, it suggests that larger alkoxy groups may hinder the interaction of this compound with DNA or metabolic enzymes, ultimately reducing its mutagenic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














